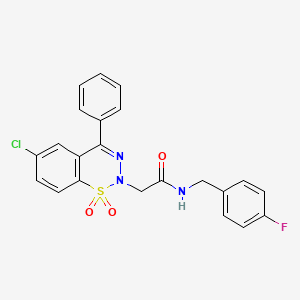

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide

Description

Properties

IUPAC Name |

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClFN3O3S/c23-17-8-11-20-19(12-17)22(16-4-2-1-3-5-16)26-27(31(20,29)30)14-21(28)25-13-15-6-9-18(24)10-7-15/h1-12H,13-14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLITYLGOOZEVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide is a member of the benzothiadiazine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C21H15ClFN3O3S

- Molecular Weight : 443.88 g/mol

- IUPAC Name : this compound

The presence of halogen substitutions (chlorine and fluorine) in its structure is significant as these can influence the compound's reactivity and biological interactions.

Structural Features

The compound features a benzothiadiazine ring system, which is critical for its biological activity. The dioxido group contributes to its stability and potential reactivity with biological targets.

Antimicrobial Properties

Research has indicated that benzothiadiazine derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains. The mechanism generally involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

Studies have suggested that derivatives of benzothiadiazines may possess anticancer properties. The proposed mechanisms include:

- Inhibition of DNA Synthesis : Some studies indicate that these compounds can interfere with DNA replication processes in cancer cells.

- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in tumor cells, enhancing their potential as chemotherapeutic agents.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in critical biochemical pathways. This can lead to alterations in cellular signaling and metabolic processes, which are often exploited in drug design.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiadiazine derivatives, including variations of the compound , demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.

Study 2: Anticancer Potential

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at concentrations as low as 25 µM. Flow cytometry analysis revealed an increase in Annexin V positive cells, indicating early apoptotic changes.

Study 3: Enzyme Interaction

Research utilizing enzyme assays indicated that the compound effectively inhibited carbonic anhydrase activity with an IC50 value of approximately 30 µM. This suggests potential applications in treating conditions where carbonic anhydrase plays a role, such as glaucoma or certain types of edema.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Binding Affinity : The structural features allow for high binding affinity to target enzymes or receptors.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress within cells, leading to apoptosis.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : The 1,2,3-benzothiadiazin-dioxide core (target compound) is less common than 1,2,4-benzothiadiazin analogues but offers distinct electronic properties due to the fused sulfur and nitrogen arrangement .

- The 4-phenyl group in the target compound may contribute to π-π stacking interactions, whereas 4-(2-fluorophenyl) () introduces steric and electronic effects. The N-(4-fluorobenzyl)acetamide side chain balances lipophilicity and hydrogen-bonding capacity compared to bulkier groups like N-(4-phenoxyphenyl) () or N-(2,6-dimethylphenyl) ().

Comparison with Analogues :

- describes N-(4-fluorophenylsulfonyl)acetamide synthesis via sulfonamide coupling, which is more electrophilic than the target’s benzylamide group.

- uses a thiol-ether linkage for acetamide attachment, which may reduce metabolic stability compared to direct amide bonds .

Structure-Activity Relationships (SAR)

Aromatic Substitutents :

- 4-Phenyl vs. 4-(2-fluorophenyl) : Fluorine’s inductive effect may fine-tune electronic properties without steric hindrance.

- N-(4-fluorobenzyl) vs. N-(2,6-dimethylphenyl) : The latter’s bulkiness may reduce solubility but improve target specificity.

Amide Linkers : Flexible acetamide chains (target compound) allow better conformational adaptability than rigid sulfonamides () or thioethers ().

Q & A

Q. What are the established synthetic routes for 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide?

The synthesis typically involves coupling reactions between the benzothiadiazine core and the acetamide side chain. A common approach is to use carbodiimide-mediated amide bond formation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar reagents) under anhydrous conditions. For example, in analogous compounds, (3-methylphenyl)acetic acid was reacted with benzothiazol-2-amine derivatives in dichloromethane with triethylamine as a base, followed by purification via trituration with ethanol . Key steps include:

- Activation of the carboxylic acid group using EDC.

- Nucleophilic attack by the amine moiety.

- Purification via solvent evaporation and recrystallization.

Critical parameters: Temperature control (e.g., starting at 273 K), solvent selection (dichloromethane or DMF), and stoichiometric ratios of reagents.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) critical for confirming stereochemistry .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons in the benzothiadiazine ring appear as distinct multiplets in δ 7.2–8.1 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ion for C₂₃H₁₈ClFN₂O₃S: ~480.05 Da).

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Substituent variation : Modify the 4-fluorobenzyl group (e.g., replace with substituted benzyl or heteroaryl groups) to assess impact on target binding. For instance, replacing fluorine with electron-withdrawing groups (e.g., nitro) may enhance interactions with hydrophobic enzyme pockets .

- Core modifications : Introduce substituents at the 6-chloro position of the benzothiadiazine ring to alter electronic properties. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs .

- Biological assays : Screen derivatives for antimicrobial, anticancer, or anti-inflammatory activity using standardized protocols (e.g., MIC assays for bacteria, MTT assays for cytotoxicity) .

Q. What computational strategies can accelerate reaction optimization for derivatives?

The ICReDD (Institute for Chemical Reaction Design and Discovery) methodology integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal reaction conditions. For example:

Q. How should researchers address contradictions in biological assay data?

- Control experiments : Verify compound purity (HPLC ≥95%) and stability under assay conditions (e.g., pH 7.4 buffer, 37°C).

- Dose-response curves : Ensure linearity across concentrations (e.g., 1–100 µM) to rule out off-target effects at high doses.

- Structural analogs : Compare activity of closely related compounds (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl derivatives) to isolate substituent-specific effects .

Q. What strategies improve solubility and formulation for in vivo studies?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety for improved bioavailability .

- Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles to enhance tissue penetration .

Q. How can thermal and pH stability be systematically evaluated?

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., >397 K indicates high thermal stability) .

- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24h, followed by HPLC analysis to detect degradation products.

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.